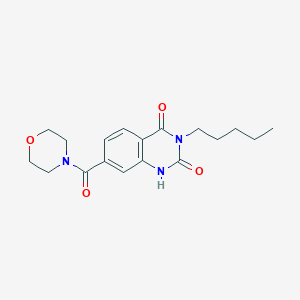

![molecular formula C20H13Cl2N3O B2796598 N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide CAS No. 70372-06-4](/img/structure/B2796598.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

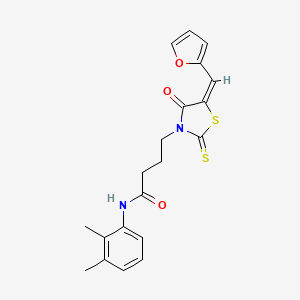

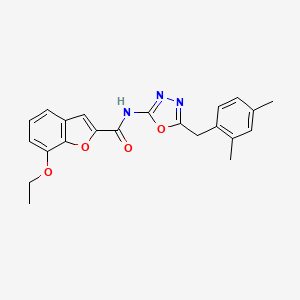

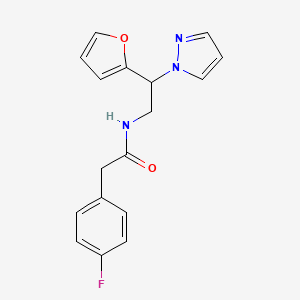

“N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide” is a compound that belongs to the benzimidazole family . The benzimidazole moiety is a crucial part of many bioactive heterocyclic compounds due to their diverse biological and clinical applications . The linear formula of this compound is C20H15N3O .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis

The benzimidazole core of the molecule is planar . The molecule is stabilized by π-π interactions and hydrogen bonds . The X-ray diffraction technique is a powerful tool for determining the relative atomic positions in a molecular structure, providing precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions .Scientific Research Applications

Antimicrobial Activity

N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide and similar compounds exhibit significant antimicrobial activities. For instance, derivatives of benzimidazole have been synthesized and tested for their antibacterial and antifungal activities against various bacterial and fungal strains (Desai, Bhavsar, & Baldaniya, 2009). Similar research has shown that benzimidazole derivatives exhibit broad-spectrum antimicrobial activity against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger (Padalkar et al., 2014).

Anti-inflammatory Properties

Certain benzimidazole derivatives have shown potential as anti-inflammatory agents. A series of N', N''-(1-(1H-benzimidazole-2-yl)-2-(4-substituted phenyl ethane-1, 2-diyl)) substituted aromatic amines and hydrazides were synthesized and evaluated for their anti-inflammatory potential, showing significant activity in carrageenan-induced paw edema bio-assays in rats (KunnambathKrishnakumar, Bhatb, & Umaac, 2013).

Antihypertensive Activity

Benzimidazole derivatives have also been investigated for their antihypertensive properties. A study synthesized and screened Benzimidazole derivatives for their antihypertensive activity, finding significant effects in lowering blood pressure (Sharma, Kohli, & Sharma, 2010).

Anticancer Evaluation

In the field of cancer research, benzimidazole derivatives have been synthesized and evaluated for their anticancer properties. For example, derivatives were tested against various cancer cell lines, and some showed moderate activity, indicating potential as antitumor drugs (Salahuddin et al., 2014).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and benzimidazole derivatives, have been reported to interact with a broad range of targets, including enzymes, receptors, and proteins involved in various biological processes .

Mode of Action

Based on the structural similarity to imidazole and benzimidazole derivatives, it can be inferred that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target molecules, thereby influencing the biological processes they are involved in .

Biochemical Pathways

Imidazole and benzimidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The compound’s effects on these pathways can lead to downstream effects such as the modulation of cell proliferation, immune response, and microbial growth .

Pharmacokinetics

Factors such as its solubility, stability, and permeability could influence its absorption and distribution, while its metabolic stability could affect its half-life and clearance .

Result of Action

Based on the known activities of similar compounds, it can be inferred that the compound may exert anti-inflammatory, antitumor, and antimicrobial effects . These effects could result from the modulation of target activity, alteration of signaling pathways, or disruption of microbial growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . Additionally, the compound’s efficacy could be influenced by factors such as the physiological state of the cells or organisms it is acting upon, as well as the presence of other drugs or substances .

Future Directions

The benzimidazole moiety is a promising pharmacophore with diverse biological and clinical applications . Future research could focus on synthesizing new benzimidazole derivatives and screening them for various biological activities. Additionally, further studies could investigate the detailed mechanisms of action of these compounds .

Biochemical Analysis

Biochemical Properties

Benzimidazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Cellular Effects

Some benzimidazole derivatives have shown promising activity against Staphylococcus aureus with MIC values in the range of 19.7–24.2 μM .

Molecular Mechanism

Benzimidazole derivatives have been known to interact with various biomolecules, leading to changes in gene expression and enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Benzimidazole derivatives have been synthesized and characterized by FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data .

Dosage Effects in Animal Models

Benzimidazole derivatives have been used in various drug therapies, indicating their potential for dosage-dependent effects .

Metabolic Pathways

Benzimidazole derivatives have been associated with various metabolic pathways due to their diverse biological activities .

Transport and Distribution

Benzimidazole derivatives are highly soluble in water and other polar solvents, suggesting potential for distribution within biological systems .

Subcellular Localization

Benzimidazole derivatives, due to their diverse biological activities, may interact with various subcellular compartments .

properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2N3O/c21-12-9-10-13(15(22)11-12)20(26)25-16-6-2-1-5-14(16)19-23-17-7-3-4-8-18(17)24-19/h1-11H,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZOZDMSDIQQID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2796520.png)

![N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B2796531.png)

![2,6-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2796536.png)